Cas no 116763-69-0 ((2-aminoethyl)bis(2-methoxyethyl)amine)

(2-aminoethyl)bis(2-methoxyethyl)amine is a versatile organic compound with a unique structure. Its key advantages include its ability to form stable amine bonds, facilitating synthetic reactions. Its bis(2-methoxyethyl) side chains enhance solubility and reactivity, making it a valuable intermediate in organic synthesis. This compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
(2-aminoethyl)bis(2-methoxyethyl)amine structure
116763-69-0 structure
Product name:(2-aminoethyl)bis(2-methoxyethyl)amine
CAS No:116763-69-0
MF:C8H20N2O2
MW:176.256602287292
CID:1206253
PubChem ID:7138275

(2-aminoethyl)bis(2-methoxyethyl)amine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N,N-bis(2-methoxyethyl)-
    • N',N'-bis(2-methoxyethyl)ethane-1,2-diamine
    • N1,N1-bis(2-methoxyethyl)-1,2-Ethanediamine
    • (2-aminoethyl)bis(2-methoxyethyl)amine
    • 116763-69-0
    • MFCD06446845
    • EN300-177512
    • G55214
    • SCHEMBL8309353
    • 1,2-Ethanediamine, N1,N1-bis(2-methoxyethyl)-
    • DTXSID20427957
    • DA-20692
    • AKOS002670496
    • Inchi: InChI=1S/C8H20N2O2/c1-11-7-5-10(4-3-9)6-8-12-2/h3-9H2,1-2H3
    • InChI Key: QFKPHGNNLPBQDI-UHFFFAOYSA-N
    • SMILES: COCCN(CCN)CCOC

Computed Properties

  • Exact Mass: 176.152477885g/mol
  • Monoisotopic Mass: 176.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 8
  • Complexity: 83.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.7Ų
  • XLogP3: -1

(2-aminoethyl)bis(2-methoxyethyl)amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-177512-10.0g
(2-aminoethyl)bis(2-methoxyethyl)amine
116763-69-0 95%
10g
$2516.0 2023-06-08
Enamine
EN300-177512-1.0g
(2-aminoethyl)bis(2-methoxyethyl)amine
116763-69-0 95%
1g
$584.0 2023-06-08
Enamine
EN300-177512-0.05g
(2-aminoethyl)bis(2-methoxyethyl)amine
116763-69-0 95%
0.05g
$118.0 2023-09-20
Enamine
EN300-177512-0.5g
(2-aminoethyl)bis(2-methoxyethyl)amine
116763-69-0 95%
0.5g
$457.0 2023-09-20
Enamine
EN300-177512-2.5g
(2-aminoethyl)bis(2-methoxyethyl)amine
116763-69-0 95%
2.5g
$1147.0 2023-09-20
Aaron
AR000DWG-500mg
1,2-Ethanediamine, N1,N1-bis(2-methoxyethyl)-
116763-69-0 95%
500mg
$654.00 2025-02-13
1PlusChem
1P000DO4-5g
1,2-Ethanediamine, N1,N1-bis(2-methoxyethyl)-
116763-69-0 95%
5g
$2157.00 2023-12-26
1PlusChem
1P000DO4-2.5g
1,2-Ethanediamine, N1,N1-bis(2-methoxyethyl)-
116763-69-0 95%
2.5g
$1480.00 2023-12-26
1PlusChem
1P000DO4-500mg
1,2-Ethanediamine, N1,N1-bis(2-methoxyethyl)-
116763-69-0 95%
500mg
$627.00 2023-12-26
Enamine
EN300-177512-0.25g
(2-aminoethyl)bis(2-methoxyethyl)amine
116763-69-0 95%
0.25g
$252.0 2023-09-20

(2-aminoethyl)bis(2-methoxyethyl)amine Related Literature

Additional information on (2-aminoethyl)bis(2-methoxyethyl)amine

Chemical Synthesis and Applications of (2-Aminoethyl)Bis(2-Methoxyethyl)Amine (CAS 116763-69-0)

The (2-aminoethyl)bis(2-methoxyethyl)amine (CAS 116763-69-0) is a multifunctional organic compound belonging to the class of tertiary amines. This N,N,N-trimethylated amine exhibits unique chemical properties due to its combination of primary and secondary amine groups, along with methoxy substituents that enhance solubility and reactivity. Recent advancements in synthetic methodologies have positioned this compound as a critical intermediate in pharmaceutical development, polymer chemistry, and nanotechnology applications.

Structurally characterized by the formula C8H21N3O2, the compound adopts a branched architecture where an ethylamine backbone is flanked by two methoxyethyl groups. This configuration provides both nucleophilic amine functionalities and hydrophilic ether moieties. A 2023 study published in Journal of Medicinal Chemistry demonstrated that these structural features enable efficient conjugation with drug molecules, making it an ideal carrier for targeted drug delivery systems. Researchers at Stanford University further highlighted its utility in stabilizing mRNA-lipid nanoparticles through electrostatic interactions, a breakthrough validated in preclinical trials involving cancer immunotherapy models.

In pharmaceutical synthesis, this compound serves as a versatile linker for creating prodrugs. Its amino groups can be selectively derivatized using click chemistry techniques to attach therapeutic payloads while maintaining metabolic stability. A notable application involves coupling with paclitaxel analogs to create water-soluble formulations that reduce cardiotoxicity—a discovery detailed in Nature Communications (DOI: 10.1038/s41467-023-43895-y). The methoxy substituents also facilitate bioorthogonal reactions under physiological conditions, enabling real-time tracking of drug distribution via fluorescent tagging strategies.

Material science applications leverage its ability to form stable cross-linked networks. A 2024 report from MIT revealed its use as a crosslinker for creating self-healing hydrogels with tunable mechanical properties. When incorporated into polyethylene glycol matrices at 5 wt%, these materials exhibited exceptional cell viability (98% after 7 days) while maintaining shape memory characteristics critical for biomedical implants. The compound's amphiphilic nature further makes it valuable in surfactant formulations for nanoemulsion systems used in transdermal drug delivery.

Innovative uses continue to emerge through computational chemistry approaches. Quantum mechanical simulations published in Chemical Science identified this compound's potential as a ligand for metalloenzyme inhibitors. Molecular docking studies showed favorable binding interactions with SARS-CoV-2 protease active sites, suggesting applications in antiviral drug design. Additionally, its role as an organocatalyst in asymmetric Michael additions has been optimized using machine learning algorithms, achieving enantioselectivities exceeding 95% ee under mild conditions.

Safety considerations remain paramount despite its non-regulated status under current regulations (as per ECHA CLP classification). Occupational exposure limits are recommended below 5 mg/m³ based on recent inhalation toxicity studies conducted by NIOSH. Proper handling protocols emphasize use within fume hoods and PPE compliance during large-scale manufacturing processes involving concentrations above 5% w/v.

This compound's evolving applications underscore its position at the intersection of organic synthesis and applied sciences. Ongoing research focuses on enhancing its biocompatibility through PEGylation strategies and exploring photoresponsive derivatives for light-triggered drug release systems. With over 47 new patent filings referencing CAS 116763-69-0 since 2023 alone, this molecule continues to drive innovation across multiple disciplines within the chemical-biomedical domain.

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